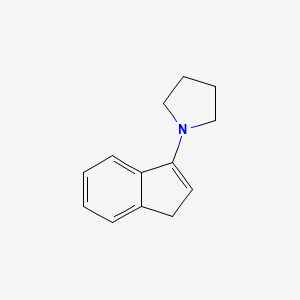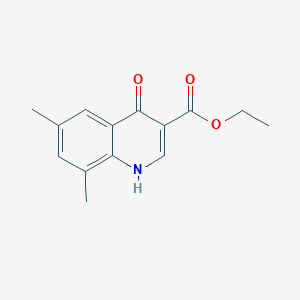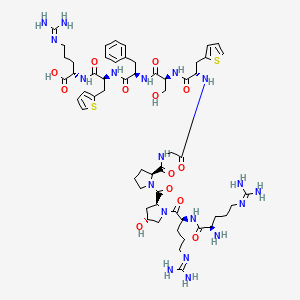
Arginyl-hydroxyprolyl-prolyl-glycyl-(2-thienyl)alanyl-seryl-phenylalanyl-2-(thienyl)alanyl-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Arginyl-hydroxyprolyl-prolyl-glycyl-(2-thienyl)alanyl-seryl-phenylalanyl-2-(thienyl)alanyl-arginine” is also known as Icatibant . It is a synthetic decapeptide and a selective bradykinin B2 receptor antagonist . It is used for the treatment of acute attacks of hereditary angioedema (HAE) in adults 18 years of age and older .
Molecular Structure Analysis
The molecular structure of Icatibant is quite complex, with five non-proteinogenic amino acids . The chemical name for Icatibant is D-Arginyl-L-arginyl-L-prolyl-L[(4R)-4-hydroxyprolyl]-glycyl-L[3-(2-thienyl)alanyl]-L-seryl-D-(1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl)-L[(3aS,7aS)-octahydroindol-2-ylcarbonyl]-L-arginine, acetate salt .Chemical Reactions Analysis
Icatibant is administered by subcutaneous injection in the abdominal area . The specific chemical reactions that Icatibant undergoes in the body are not detailed in the sources I found.Wirkmechanismus
Icatibant acts as a competitive antagonist selective for the bradykinin B2 receptor, with an affinity similar to bradykinin . Hereditary angioedema is caused by an absence or dysfunction of C1-esterase inhibitor, leading to an increase in bradykinin levels. Bradykinin is a potent vasodilator which increases vascular permeability resulting in swelling and pain. By blocking the bradykinin B2 receptor, Icatibant helps to reduce these symptoms .
Safety and Hazards
The most commonly reported adverse reactions to Icatibant were injection site reactions, which occurred in almost all patients (97%) in clinical trials . Other common adverse reactions occurring in greater than 1% of patients included pyrexia, transaminase increase, dizziness, and rash . Patients are advised to seek immediate medical attention following treatment of laryngeal attacks with Icatibant .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,4R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(14-4-18-64-54(58)59)45(79)69-36(15-5-19-65-55(60)61)51(85)75-29-32(77)25-43(75)52(86)74-21-7-17-42(74)50(84)67-28-44(78)68-39(26-33-12-8-22-89-33)47(81)73-41(30-76)49(83)71-38(24-31-10-2-1-3-11-31)46(80)72-40(27-34-13-9-23-90-34)48(82)70-37(53(87)88)16-6-20-66-56(62)63/h1-3,8-13,22-23,32,35-43,76-77H,4-7,14-21,24-30,57H2,(H,67,84)(H,68,78)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H,73,81)(H,87,88)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t32-,35-,36+,37+,38-,39+,40+,41+,42+,43+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMPJSHNJQEJC-VDMFLOONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)NCC(=O)N[C@@H](CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N19O13S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145822 |
Source


|
| Record name | Hoe k86-4321 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1294.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arginyl-hydroxyprolyl-prolyl-glycyl-(2-thienyl)alanyl-seryl-phenylalanyl-2-(thienyl)alanyl-arginine | |
CAS RN |
103412-36-8 |
Source


|
| Record name | Hoe k86-4321 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103412368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hoe k86-4321 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Amino-6-sulfonaphthalen-2-yl)oxy]acetic acid](/img/structure/B1606564.png)
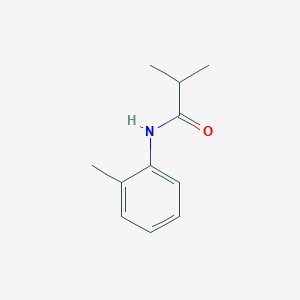
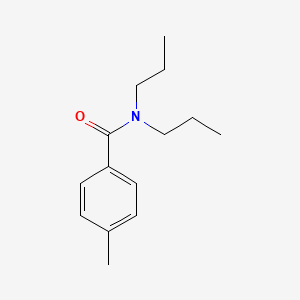

![2-[(2-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1606570.png)


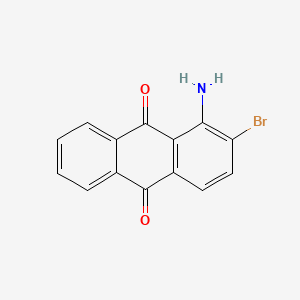
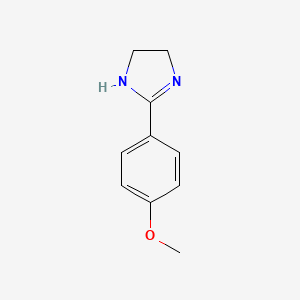

![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)

